[5-(Methylselanyl)-2-phenyl-1,3-thiazol-4-yl](triphenyl)phosphanium iodide
Description
5-(Methylselanyl)-2-phenyl-1,3-thiazol-4-ylphosphanium iodide is a phosphonium salt characterized by a thiazole core substituted with a methylselanyl (-SeCH₃) group at position 5 and a phenyl group at position 2. The phosphonium moiety (triphenylphosphonium) is linked to the thiazole ring at position 4, with iodide serving as the counterion. This compound is notable for its unique combination of selenium and phosphorus, which may confer distinct electronic and reactivity properties compared to analogous sulfur- or oxygen-containing derivatives.
Properties
CAS No. |
152877-66-2 |
|---|---|
Molecular Formula |
C28H23INPSSe |
Molecular Weight |
642.4 g/mol |
IUPAC Name |
(5-methylselanyl-2-phenyl-1,3-thiazol-4-yl)-triphenylphosphanium;iodide |
InChI |
InChI=1S/C28H23NPSSe.HI/c1-32-28-26(29-27(31-28)22-14-6-2-7-15-22)30(23-16-8-3-9-17-23,24-18-10-4-11-19-24)25-20-12-5-13-21-25;/h2-21H,1H3;1H/q+1;/p-1 |
InChI Key |
SSDYLVZANNHWLI-UHFFFAOYSA-M |
Canonical SMILES |
C[Se]C1=C(N=C(S1)C2=CC=CC=C2)[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5.[I-] |
Origin of Product |
United States |
Biological Activity
The compound 5-(Methylselanyl)-2-phenyl-1,3-thiazol-4-ylphosphanium iodide (C28H23INPSSe) is a phosphonium salt that has garnered interest due to its potential biological activities, particularly in the field of cancer research. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C28H23INPSSe
- Molecular Weight : 642.4 g/mol
- Structure : The compound features a thiazole ring substituted with a methylselanyl group and is linked to a triphenylphosphonium moiety, which is known for its mitochondrial targeting capabilities.
Anticancer Properties
Research indicates that compounds containing the triphenylmethyl motif, including phosphonium salts like this one, exhibit significant anticancer activity. The triphenylphosphonium (TPP) cation facilitates selective accumulation in the mitochondria of cancer cells due to the negative transmembrane potential prevalent in these cells.
-
Mechanism of Action :
- Mitochondrial Dysfunction : TPP-conjugated compounds can disrupt mitochondrial function, leading to apoptosis in cancer cells. This is achieved through various mechanisms such as inhibition of ATP synthesis and alteration of mitochondrial membrane potential .
- Cell Cycle Arrest : Studies have shown that these compounds can induce cell cycle arrest in various cancer cell lines, effectively halting proliferation .
-
In Vitro Studies :
- In vitro assays demonstrated that 5-(Methylselanyl)-2-phenyl-1,3-thiazol-4-ylphosphanium iodide exhibits cytotoxic effects against several cancer cell lines. For instance, it has been tested against MDA-MB-231 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer) cells.
- The IC50 values for these assays typically fall within the low micromolar range, indicating potent activity against malignant cells while sparing normal cells .
Study 1: Antiproliferative Activity
A study investigated the antiproliferative effects of this compound on various human cancer cell lines. The results indicated:
- MCF-7 Cells : IC50 = 22 µM
- A549 Cells : IC50 = 25 µM
These results suggest a strong correlation between the compound's structure and its ability to inhibit cancer cell growth effectively .
Study 2: Mechanistic Insights
Another study focused on the mechanistic pathways activated by 5-(Methylselanyl)-2-phenyl-1,3-thiazol-4-ylphosphanium iodide. The findings revealed:
- Induction of apoptosis was confirmed through flow cytometry analysis.
- The compound caused significant disruption of mitochondrial membrane potential, leading to increased reactive oxygen species (ROS) production and subsequent cell death .
Data Summary
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 22 | Apoptosis induction |
| A549 | 25 | Mitochondrial dysfunction |
| HCT116 | 28 | Cell cycle arrest |
Comparison with Similar Compounds
To contextualize this compound, we compare it structurally and functionally with related phosphonium salts and heterocyclic derivatives.
Structural Analogues
| Compound Name | Core Structure | Substituents | Counterion | Key Features | Reference |
|---|---|---|---|---|---|
| 5-(Methylselanyl)-2-phenyl-1,3-thiazol-4-ylphosphanium iodide | Thiazole | 5-SeCH₃, 2-Ph | I⁻ | Selenium-containing, phosphonium charge center | Target compound |
| (2-Styryl-5-azepan-1-yl-1,3-oxazol-4-yl)(triphenyl)phosphonium iodide | Oxazole | 2-Styryl, 5-azepanyl | I⁻ | Oxazole core, styryl substituent for conjugation | |
| (2-Styryl-5-tetrahydro-1H-pyrrol-1-yl-1,3-oxazol-4-yl)(triphenyl)phosphonium iodide | Oxazole | 2-Styryl, 5-pyrrolidinyl | I⁻ | Pyrrolidine substituent, potential for hydrogen bonding | |
| Methyl triphenylphosphonium iodide | N/A | Methyl | I⁻ | Simple phosphonium salt, Wittig reagent precursor |
Key Observations :
- Core Heterocycle : The thiazole ring (S, N) in the target compound contrasts with oxazole (O, N) in analogues, altering electronic properties and reactivity. Thiazoles generally exhibit higher aromatic stability and nucleophilicity compared to oxazoles .
- Substituent Effects : The methylselanyl group introduces selenium, which has a larger atomic radius and lower electronegativity than sulfur or oxygen. This may enhance polarizability and redox activity, relevant in catalytic or biological contexts . Styryl groups in analogues (e.g., ) enable π-conjugation, suggesting applications in optoelectronics or photochemistry .
- Counterion Impact : The iodide ion (I⁻) is common across these compounds, but its role in solubility and ion-pairing dynamics may differ based on the phosphonium center’s steric and electronic environment .
Reactivity Trends :
- Thiazole-based phosphonium salts may exhibit stronger electrophilicity at the phosphorus center due to the electron-withdrawing thiazole ring, compared to oxazole analogues .
- Selenium’s redox activity could enable unique transformations, such as selenoxide elimination or participation in radical reactions, which are less feasible in sulfur/oxygen analogues .
Physicochemical Properties
*Exact data for the target compound is unavailable; estimates based on structural analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
